molecular formula C7H6BrNO B592004 4-Bromo-5-methylpicolinaldehyde CAS No. 1196157-14-8

4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004
CAS No.: 1196157-14-8
M. Wt: 200.035
InChI Key: OQUTVBJUSOBKKN-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinaldehyde is a chemical compound with the CAS Number: 1196157-14-8 . It has a molecular weight of 200.03 and its IUPAC name is 4-bromo-5-methyl-2-pyridinecarbaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a bromine atom and a methyl group attached to it.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactions 4-Bromo-5-methylpicolinaldehyde is involved in various chemical synthesis processes and reactions. For instance, it participates in the bromination of pyrrole derivatives. In these reactions, the bromine group is not easily displaced by nucleophiles, although it can be removed by catalytic hydrogenation, indicating its stability and reactivity under certain conditions (Anderson & Lee, 1965).

Catalysis and Organic Transformations This compound is also significant in the field of catalysis and organic transformations. It has been used to produce chiral dihydroisoquinolinium salts, which serve as effective asymmetric catalysts for the epoxidation of simple alkenes, illustrating its utility in enhancing reaction selectivity and efficiency (Page, Buckley, Rassias & Blacker, 2006).

Preparation of Biologically Relevant Targets this compound derivatives have been utilized as building blocks in the preparation of biologically relevant targets. Their viability in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions makes them valuable for synthesizing a variety of biologically active compounds or agrochemicals (Verdelet, Mercey, Correa, Jean & Renard, 2011).

Antioxidant Activity Interestingly, derivatives of this compound have shown potent antioxidant activity in cellular assays, which is essential for understanding their potential therapeutic effects and interactions with biological systems (Olsen, Hansen, Isaksson & Andersen, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Properties

IUPAC Name

4-bromo-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUTVBJUSOBKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856833
Record name 4-Bromo-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-14-8
Record name 4-Bromo-5-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-14-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methylpyridine-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10856833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methylpicolinaldehyde
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Synthesis routes and methods

Procedure details

A solution of dimethyl sulfoxide (0.85 mL, 12.02 mmol) in DCM (10 mL) was added dropwise over 5 minutes to a solution of oxalyl chloride (0.47 mL, 5.51 mmol) in DCM (20 mL) at −78° C. under an atmosphere of N2 (gas evolved). Stirring was continued for 10 minutes. To this solution was added (4-bromo-5-methyl-2-pyridyl)methanol [CAS: 820224-83-7](1.01 g, 5.01 mmol) in DCM (2 mL) dropwise over a period of 10 minutes. Stirring was then continued for a further 10 minutes. Triethylamine (3.13 mL, 22.54 mmol) was added dropwise and stirring continued for 5 minutes, before allowing the reaction to warm to room temperature. Water was added and the phases were separated by passing over a hydrophobic frit. The organic phase was evaporated to yield a dark brown solid which was dried under vacuum overnight (795 mg). This was purified by column chromatography on silica gel (0-100% EtOAc in isohexane) to yield 4-bromo-5-methyl-pyridine-2-carbaldehyde (D21) (619 mg, 3.0945 mmol, 61.8% yield) as an orange crystalline solid;
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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